3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]propanenitrile
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Overview
Description
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole moiety, a methoxyphenyl group, and a hydrazinoethyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the Methoxyphenyl Group: This step may involve a condensation reaction with a methoxybenzaldehyde derivative.
Hydrazinoethyl Cyanide Addition: The final step could involve the reaction of the intermediate with hydrazinoethyl cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzisothiazole moiety.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole cores.
Methoxyphenyl Compounds: Molecules featuring methoxyphenyl groups.
Hydrazinoethyl Cyanides: Compounds with hydrazinoethyl cyanide functionalities.
Uniqueness
What sets 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE apart is the combination of these three distinct moieties in a single molecule, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16N4O3S |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-methoxyphenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C18H16N4O3S/c1-25-15-9-7-14(8-10-15)13-20-22(12-4-11-19)18-16-5-2-3-6-17(16)26(23,24)21-18/h2-3,5-10,13H,4,12H2,1H3/b20-13+ |
InChI Key |
NDUWPAYDFFMMKA-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN(CCC#N)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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